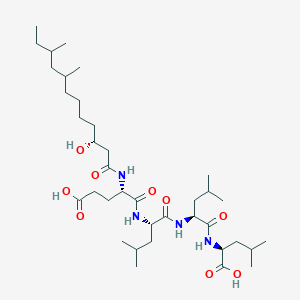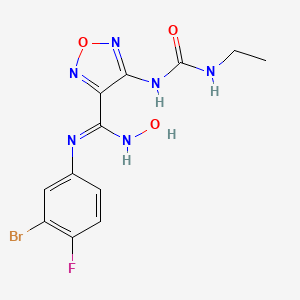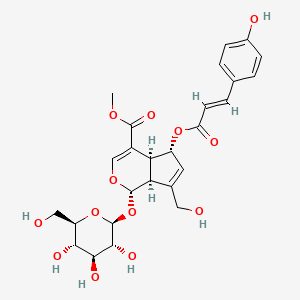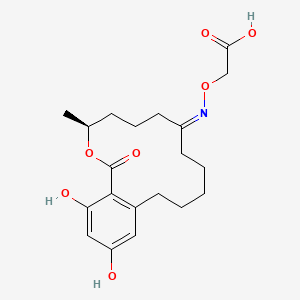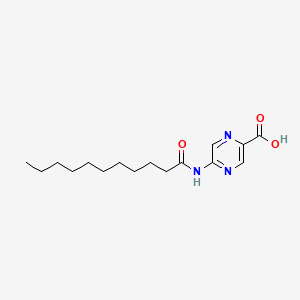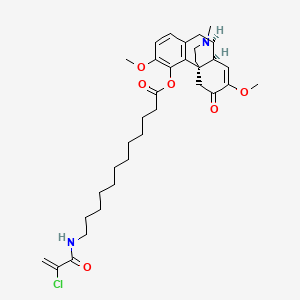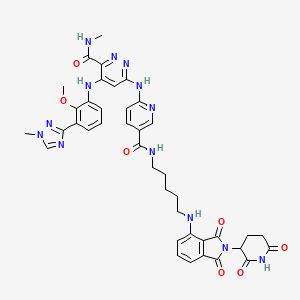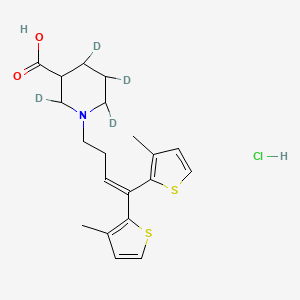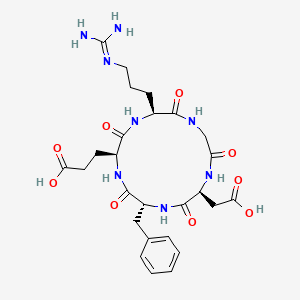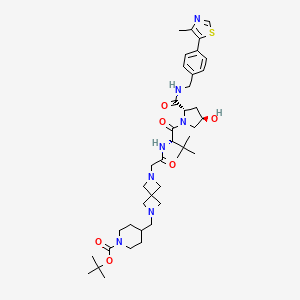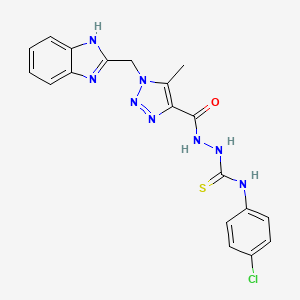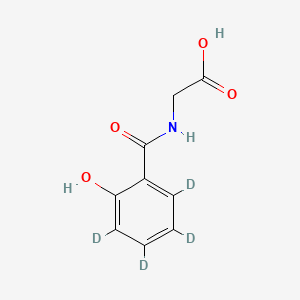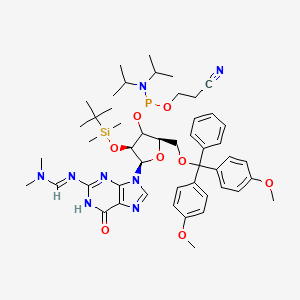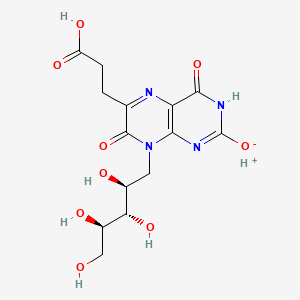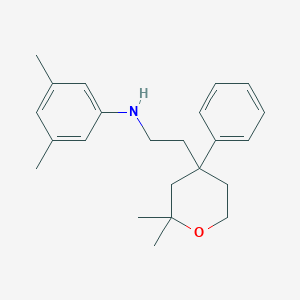
Icmt-IN-42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-42 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the study of cancer and other diseases where ICMT plays a crucial role .
Méthodes De Préparation
The synthetic route typically involves the use of methylated tetrahydropyranyl derivatives, which are then modified to achieve the desired inhibitory properties . Industrial production methods for Icmt-IN-42 are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production.
Analyse Des Réactions Chimiques
Icmt-IN-42 primarily undergoes reactions typical of organic compounds with similar structures. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the inhibitory activity.
Applications De Recherche Scientifique
Icmt-IN-42 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of ICMT and its effects on protein modification.
Biology: Helps in understanding the role of ICMT in cellular processes and its impact on cell proliferation and metastasis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting Ras-related cancers where ICMT plays a significant role.
Mécanisme D'action
Icmt-IN-42 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue, a crucial step in the post-translational modification of proteins. By inhibiting ICMT, this compound disrupts the proper localization and function of proteins involved in cell signaling pathways, particularly those related to cancer .
Comparaison Avec Des Composés Similaires
Icmt-IN-42 is unique in its high potency as an ICMT inhibitor, with an IC50 value of 0.054 micromolar . Similar compounds include:
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based inhibitors: Developed through optimization of cysmethynil, these compounds also target ICMT but may differ in potency and specificity.
Other ICMT inhibitors:
This compound stands out due to its high potency and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H31NO |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C23H31NO/c1-18-14-19(2)16-21(15-18)24-12-10-23(20-8-6-5-7-9-20)11-13-25-22(3,4)17-23/h5-9,14-16,24H,10-13,17H2,1-4H3 |
Clé InChI |
QLVQCSSZKFDFGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


